molecular formula C13H18O2 B8264636 2,3-Dimethylphenyl pivalate CAS No. 63588-60-3

2,3-Dimethylphenyl pivalate

Cat. No.: B8264636
CAS No.: 63588-60-3
M. Wt: 206.28 g/mol
InChI Key: JAQUGGDNDKGBPB-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl pivalate is an organic compound that belongs to the class of aromatic esters. It is derived from pivalic acid and 2,3-dimethylphenol. This compound is known for its stability and resistance to hydrolysis, making it useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylphenyl pivalate can be synthesized through the esterification of 2,3-dimethylphenol with pivalic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenyl pivalate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,3-dimethylphenol and pivalic acid.

    Oxidation: The aromatic ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed

    Hydrolysis: 2,3-Dimethylphenol and pivalic acid.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Substitution: Substituted aromatic derivatives, depending on the reagent used.

Scientific Research Applications

2,3-Dimethylphenyl pivalate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.

    Medicine: The compound may be explored for its potential use in drug development and as a model compound in pharmacological studies.

    Industry: It is used in the production of polymers, coatings, and other materials that require stable ester compounds.

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl pivalate primarily involves its hydrolysis to yield 2,3-dimethylphenol and pivalic acid. The ester bond is cleaved by the action of water, acids, or bases, leading to the formation of the corresponding alcohol and acid. The aromatic ring can also participate in various electrophilic substitution reactions, depending on the reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylphenyl pivalate
  • 2,5-Dimethylphenyl pivalate
  • 3,4-Dimethylphenyl pivalate

Comparison

2,3-Dimethylphenyl pivalate is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and stability. Compared to other dimethylphenyl pivalates, the 2,3-dimethyl derivative may exhibit different physical and chemical properties, such as melting point, boiling point, and reactivity in substitution reactions.

Properties

IUPAC Name

(2,3-dimethylphenyl) 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9-7-6-8-11(10(9)2)15-12(14)13(3,4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQUGGDNDKGBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501326
Record name 2,3-Dimethylphenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63588-60-3
Record name 2,3-Dimethylphenyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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